FluorescentBrightener378
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescent Brightener 378 is synthesized through the condensation reaction of aniline and β-dithiazolyl acrylate. The reaction requires appropriate solvents and catalysts to achieve high yield and purity . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.
Industrial Production Methods
In industrial settings, the production of Fluorescent Brightener 378 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fluorescent Brightener 378 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of Fluorescent Brightener 378, affecting its fluorescence properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds with altered fluorescence properties .
Scientific Research Applications
Fluorescent Brightener 378 has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.
Medicine: Fluorescent Brightener 378 is used in diagnostic assays and imaging to detect and monitor medical conditions.
Industry: It is added to plastics, textiles, detergents, coatings, and paper products to enhance their brightness and visual appeal
Mechanism of Action
The mechanism of action of Fluorescent Brightener 378 involves the absorption of ultraviolet light and the subsequent emission of visible light, resulting in fluorescence. This process enhances the brightness and whiteness of materials by converting invisible UV light into visible blue-violet light . The molecular targets include the chromophores within the compound, which are responsible for its fluorescent properties .
Comparison with Similar Compounds
Similar Compounds
Fluorescent Brightener 378 can be compared with other optical brightening agents such as:
- Fluorescent Brightener CBS-X
- Fluorescent Brightener 85
- Fluorescent Brightener EB
- Fluorescent Brightener KCB
Uniqueness
Fluorescent Brightener 378 is unique due to its specific chemical structure, which provides strong fluorescence and high stability under various conditions. Its ability to enhance the brightness and whiteness of materials makes it a preferred choice in many applications .
Properties
Molecular Formula |
C60H52O4 |
---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
1-methoxy-2-[(Z)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene;1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/2C30H26O2/c2*1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h2*3-22H,1-2H3/b21-15+,22-16+;21-15-,22-16+ |
InChI Key |
GSIJOHQQUBGEHM-UXAZFVONSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC.COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC.COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.